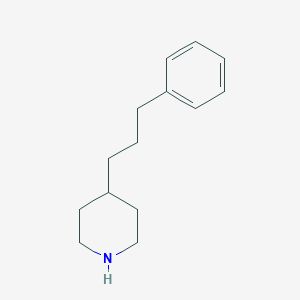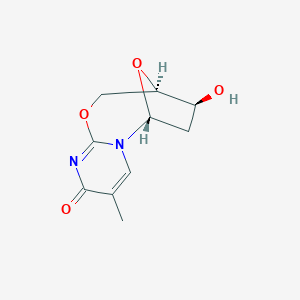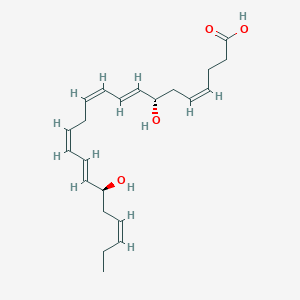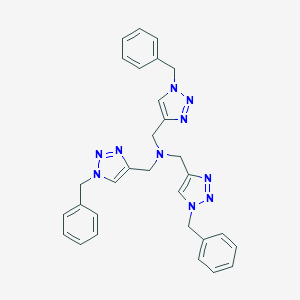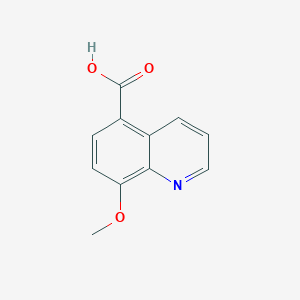
8-methoxyquinoline-5-carboxylic Acid
Übersicht
Beschreibung
8-Methoxyquinoline-5-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position. This structure serves as a key intermediate in the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of derivatives of 8-methoxyquinoline-5-carboxylic acid has been explored in several studies. For instance, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized starting from 1,2,3,4-tetrafluoro benzene, demonstrating the versatility of the core structure in generating compounds with antimycobacterial activities . Another study reported the preparation of 5-hydroxyquinoline-8-carboxylic acid from 8-methylquinoline, which involved nitration, oxidation, and reduction steps, showcasing the chemical manipulability of the quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structure of 8-methoxyquinoline-5-carboxylic acid derivatives plays a crucial role in their biological activity. For example, the compound 13n, a derivative synthesized in one study, showed significant in vitro and in vivo antimycobacterial activities, which were attributed to its ability to inhibit the supercoiling activity of mycobacterial DNA gyrase . The molecular interactions between the quinoline derivatives and biological targets are often mediated by the functional groups attached to the quinoline core.
Chemical Reactions Analysis
The reactivity of 8-methoxyquinoline-5-carboxylic acid derivatives is highlighted by their ability to undergo various chemical reactions. Bromination of 8-methylquinoline-5-carboxylic acid and its nitrile was studied, indicating the potential for further functionalization of the quinoline ring . Additionally, the synthesis of bifunctional derivatives of 8-methylquinoline-5-carboxylic acid involved alcoholysis, bromination, and the introduction of different functional groups, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxyquinoline-5-carboxylic acid derivatives are influenced by their molecular structure. For instance, the photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) showed greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other caging groups, which is significant for its application in biological studies . The interactions of 8-aminoquinoline with nitro-substituted benzoic acids resulted in the formation of proton-transfer compounds, which were characterized by infrared spectroscopy and single-crystal X-ray diffraction methods, indicating the importance of hydrogen-bonding interactions in the crystal structures of these compounds .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
8-Methoxyquinoline-5-carboxylic acid has been studied for its antibacterial properties. A research paper highlighted the synthesis of 8-methoxyquinolones with significant antibacterial activity against a range of bacteria including Gram-positive, Gram-negative, and anaerobic bacteria. This synthesis aimed to reduce potential side effects such as phototoxicity and cytotoxicity compared to other quinolones (Sánchez et al., 1995).
Herbicidal Potential
Another application of 8-methoxyquinoline-5-carboxylic acid is in the field of agriculture, specifically as a herbicide. A study synthesized 8-Methoxyquinoline 5-amino acetic acid from this compound, which showed effective herbicidal activity, drying out weeds completely within 11 days of application (A. E. et al., 2015).
Chemosensor for Cadmium Detection
This compound has also been utilized in the development of sensors. Research demonstrated that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to cadmium (Cd 2+) ions, suggesting potential applications in monitoring Cd 2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antibacterial Drugs for Respiratory Infections
A derivative of 8-methoxyquinoline-5-carboxylic acid was synthesized for potent antibacterial drugs targeting respiratory tract infections. This compound showed in vitro antibacterial activity against respiratory pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli, and exhibited in vivo activity against pneumonia models (Odagiri et al., 2018).
Synthesis of Cephem Derivatives
8-Methoxyquinoline-5-carboxylic acid was also used in the synthesis of new cephalosporin derivatives. These compounds are significant as they can serve as carriers for a range of drugs containing an amino group, indicating potential uses in drug delivery systems (Blau et al., 2008).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 8-methoxyquinoline-5-carboxylic acid are not mentioned in the search results, compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
8-methoxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMSHDHBOMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437492 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxyquinoline-5-carboxylic Acid | |
CAS RN |
199871-63-1 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


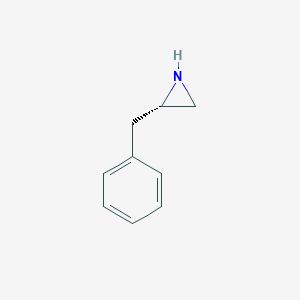
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
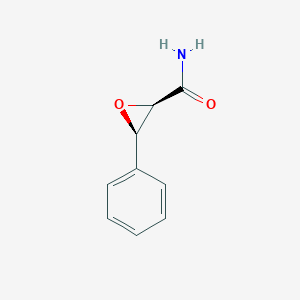
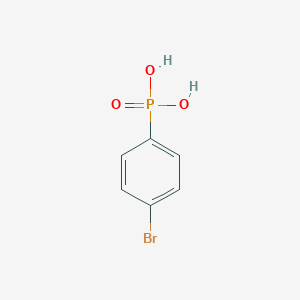
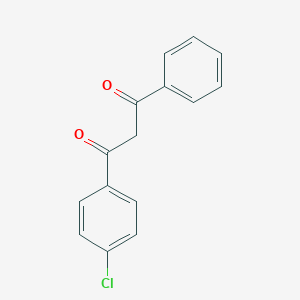
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
